N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of benzodioxole and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thienopyrimidine Core: The thienopyrimidine core is often synthesized via a multi-step process starting from thiophene derivatives
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core. This is typically achieved through nucleophilic substitution reactions, where the benzodioxole derivative is reacted with a suitable thienopyrimidine precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of benzodioxole and thienopyrimidine moieties. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-8-28-18)22-20(23)29-11-17(24)21-10-13-4-5-15-16(9-13)27-12-26-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWESKQVRSELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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